An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Properties, Synthesis, and Applications
Abstract: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a carboxylic acid, makes it a potent building block for complex molecular targets. The trifluoromethyl moiety is particularly valued for its ability to enhance physicochemical properties such as lipophilicity and metabolic stability in final products[1][2]. This guide provides a comprehensive overview of the compound's properties, detailed synthetic routes to its critical precursor, its primary applications, and essential safety and handling protocols for laboratory and industrial settings. The focus is on the synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is the direct precursor to the title acid.
Physicochemical Properties
The properties of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid are dictated by its complex substitution pattern. While specific experimental data for the acid is not widely published, its characteristics can be inferred from its structure and data available for its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
| Property | Value | Source |
| Chemical Name | 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid | - |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | Deduced |
| Molecular Weight | 275.99 g/mol | Calculated |
| CAS Number | Not explicitly available in searched documents. | - |
| Precursor CAS | 69045-84-7 (for 2,3-Dichloro-5-(trifluoromethyl)pyridine) | [3][4] |
| Appearance | Expected to be a white to off-white solid. | Inferred |
| Precursor Appearance | Light yellow liquid. | [4] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, acetone, and methylene chloride. | [5][6] |
| Precursor Solubility | 380 mg/L in water at 24°C; Soluble in common organic solvents. | [6] |
Synthesis and Manufacturing
The synthesis of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid is primarily achieved through the preparation of its stable and commercially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), followed by a subsequent oxidation or hydrolysis step to form the carboxylic acid. The synthesis of DCTF is a multi-step process that requires precise control over chlorination and fluorination reactions[1][7].
Strategic Importance of the Pyridine Core
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a wide range of active agrochemical and pharmaceutical ingredients[1][8]. The combination of the electron-withdrawing trifluoromethyl group and the unique electronic properties of the pyridine ring imparts potent biological activity[1]. DCTF is a highly sought-after intermediate because its reactive chlorine atoms provide handles for further chemical modification, allowing for the synthesis of diverse derivatives[1][9][10].
Key Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
A prevalent industrial method for synthesizing DCTF begins with 2-chloro-5-(chloromethyl)pyridine. This pathway involves three critical transformations: radical chlorination of the methyl group, catalyzed on-ring chlorination, and finally, fluorination.
Caption: Synthesis pathway for the key intermediate DCTF.
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Step 1: Radical Chlorination: The process starts with the chlorination of the methyl group on 2-chloro-5-(chloromethyl)pyridine to form 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.
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Step 2: On-Ring Chlorination: The subsequent chlorination of the pyridine ring is more challenging and requires a catalyst. Antimony trichloride (SbCl₃) is an effective catalyst that facilitates the electrophilic substitution of chlorine at the 3-position of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)[7]. The use of a catalyst is crucial for controlling the regioselectivity and accelerating the reaction rate[7].
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Step 3: Fluorination: The final step is the conversion of the trichloromethyl group to a trifluoromethyl group. This is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (HF)[4][7]. This reaction often requires high temperatures and may be catalyzed by compounds like tungsten hexachloride[4].
Experimental Protocol: Synthesis of DCTF
The following protocol is a synthesized methodology based on patent literature[4][7].
-
Chlorination of the Side Chain:
-
Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.
-
Heat the vessel while stirring.
-
Introduce chlorine gas (Cl₂) under controlled conditions, often with UV initiation, until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete as monitored by GC analysis.
-
-
On-Ring Chlorination:
-
Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a separate chlorination vessel.
-
Add a catalytic amount of antimony trichloride (SbCl₃).
-
Continue to introduce chlorine gas at a controlled temperature to facilitate the chlorination of the pyridine ring, forming 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).
-
-
Fluorination:
-
Work-up and Purification:
-
After the reaction, cool the mixture. Unreacted HF is recovered, and the by-product HCl is removed, often by absorption in water[4].
-
The crude product is washed, subjected to steam distillation, and the pH is adjusted to between 6 and 8[7].
-
The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), is obtained by fractional distillation (rectification)[7].
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Conversion to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
The final conversion of DCTF to the target isonicotinic acid is not explicitly detailed in the provided search results. However, this transformation can be achieved through established organic chemistry methods, such as the hydrolysis of a nitrile intermediate or the oxidation of a suitable precursor. This final step would transform the versatile pyridine building block into the functionalized carboxylic acid ready for further use in synthesis.
Applications in Agrochemicals and Drug Discovery
The unique electronic and steric properties of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid and its precursor DCTF make them highly valuable in specialized chemical synthesis.
Agrochemical Intermediates
The primary and most high-demand application of DCTF is as a key intermediate in the production of potent agrochemicals[1].
-
Fungicides: It is a critical component in the synthesis of fungicides such as fluazinam and fluopicolide, which are used to protect a variety of crops[9][10].
-
Herbicides: The broader class of trifluoromethylpyridines are used to synthesize herbicides like fluazifop and haloxyfop, which control unwanted plants in agriculture[1][8].
Pharmaceutical Scaffolding
In drug discovery, the incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacological profile.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target[2].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and overall efficacy of a drug.
-
Receptor Binding: The electronegativity and size of the CF₃ group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.
Safety, Handling, and Toxicology
Given its reactive nature and the hazardous reagents used in its synthesis, strict safety protocols must be followed when handling 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid and its precursors. The safety data below is primarily based on the precursor, DCTF.
Hazard Identification
| Hazard Statement | Description | GHS Pictogram | Source |
| H227 | Combustible liquid. | GHS02 (Flame) | [6][11] |
| H302 + H332 | Harmful if swallowed or if inhaled. | GHS07 (Exclamation Mark) | [6][11] |
| H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | [11] |
| H317 | May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6][11] |
| H318 | Causes serious eye damage. | GHS05 (Corrosion) | [6][11] |
| H411 | Toxic to aquatic life with long lasting effects. | GHS09 (Environment) | [6][11] |
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact[12].
-
Handling: Avoid breathing mists or vapors. Do not eat, drink, or smoke when using this product[6]. Wash hands and skin thoroughly after handling[12].
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents and sources of ignition like open flames or hot surfaces[3][6].
First Aid and Exposure Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention[3][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[12].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical advice[3].
References
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Products - 2a biotech. (n.d.). 2a biotech. Retrieved from [Link]
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Fujiwara, T., & O'Sullivan, A. C. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 93–103. Retrieved from [Link]
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Safety Data Sheet: ≥98 % - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved from [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.
- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.). Google Patents.
-
Singh, S., et al. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 14, 1195318. Retrieved from [Link]
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Fernandes, P. A. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]
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Chapman, R. W., et al. (2001). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1149–1159. Retrieved from [Link]
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